molecular formula C13H15NO3 B2922083 1-Benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 32749-55-6

1-Benzyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2922083
CAS No.: 32749-55-6
M. Wt: 233.267
InChI Key: QQVADMMBTIQOOR-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring a piperidine ring substituted with a benzyl group and a carboxylic acid moiety, contributes to its chemical properties and potential biological activities.

Scientific Research Applications

Chemistry
this compound serves as a crucial intermediate in synthesizing complex organic molecules. It can be used in reactions for organic synthesis and medicinal chemistry. For instance, it is used in the creation of 1-oxo-4-phenyl-8-(Z-phenylethyl) 2,4,8 triaza-spiro(4,5)decane .

Biology
This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Research suggests that it can interact with various biological targets, such as enzymes and receptors, influencing receptor activity in the central nervous system and modulating synaptic transmission.

Medicine
The compound is investigated for potential therapeutic effects, particularly in developing new pharmaceuticals. It shows promise in neuropharmacology due to its structural similarity to known psychoactive compounds and its ability to modulate neurotransmitter systems, suggesting therapeutic avenues for treating neurological disorders. Derivatives of piperidine have demonstrated significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Industry
this compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition
The compound may inhibit enzyme activity by binding to the active site, preventing substrate interaction, which is relevant in drug design for therapeutic applications.

Receptor Modulation
It has shown potential in modulating receptor functions, influencing various signaling pathways in cells, with its binding affinity enhanced by the benzyl group and ester functionality. Initial findings suggest it may influence receptor activity in the central nervous system, suggesting a role in modulating synaptic transmission.

Antimicrobial Activity
Related compounds have demonstrated significant antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) less than 0.008 µg/mL against strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

1-Benzyl-6-oxopiperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-Benzyl-3-oxopiperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the oxo group.

    1-Benzyl-3-oxopiperidine-4-carboxylate: This ester derivative has different chemical properties and reactivity.

    N-Benzyl-3-oxo-4-piperidinecarboxylate: Another ester derivative with distinct applications and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

1-Benzyl-6-oxopiperidine-3-carboxylic acid (C₁₃H₁₅NO₃) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : Approximately 233.26 g/mol
  • Functional Groups : Contains a ketone group at the 6-position and a carboxylic acid group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy using the MTT assay on RPMI 8226 cells, reporting IC50 values at different concentrations (10, 100, and 500 µM) . The results demonstrated significant reductions in cell viability, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)IC50 (µM)
10XXXX
100XXXX
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2. Anti-inflammatory Activity

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By blocking COX activity, it may reduce the production of pro-inflammatory prostaglandins .

3. Neuropharmacological Effects

Due to its structural similarities with psychoactive compounds, preliminary studies suggest that this compound may modulate neurotransmitter systems. This could have implications for treating neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

The compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins. This inhibition is crucial for its anti-inflammatory properties .

2. Induction of Apoptosis

In cancer cells, it has been observed to induce apoptosis by disrupting cell cycle progression and promoting programmed cell death .

3. Interaction with Receptors

Research indicates that this compound may interact with various neurotransmitter receptors in the central nervous system, potentially influencing synaptic transmission and neuronal activity .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity Study : In vitro studies on RPMI 8226 cells demonstrated significant cytotoxic effects at varying concentrations, supporting its potential as an anticancer agent.
  • Anti-inflammatory Research : Experimental models showed that administration of this compound resulted in reduced inflammatory markers, indicating its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 1-Benzyl-6-oxopiperidine-3-carboxylic acid?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with purity thresholds >95% (as per industry standards for related piperidine-carboxylic acid derivatives) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions on the piperidine ring. Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peaks matching theoretical values) .
  • Physical Properties : Melting point determination (e.g., phase transition data for structurally similar compounds in the range of 68–123°C ).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks, as related benzyl-piperidine derivatives may cause respiratory irritation (H335 hazard classification) .
  • Emergency Protocols : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while suppressing side reactions?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation (e.g., benzyl-protected intermediates ).
  • Catalytic Conditions : Explore palladium-catalyzed coupling or acid/base-mediated cyclization, adjusting solvent polarity (e.g., DMF or THF) to favor ring closure .
  • Temperature Control : Gradual heating (e.g., 60–80°C) to avoid decomposition, as excessive heat may degrade labile carbonyl groups in related compounds .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation experiments at pH 2–12 (simulating gastric/intestinal environments) using UV-Vis spectroscopy or HPLC to quantify degradation products .
  • Mechanistic Analysis : Compare hydrolysis kinetics of the oxopiperidine ring versus benzyl ester cleavage (if present) using isotopic labeling (e.g., ¹⁸O tracking) .
  • Data Reconciliation : Apply multivariate statistical models (e.g., principal component analysis) to isolate pH-dependent degradation pathways from batch-to-batch variability .

Q. How does the stereoelectronic environment of the 6-oxo group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculations to map electron density around the carbonyl group and predict nucleophilic attack sites .
  • Experimental Validation : React with Grignard reagents or amines under controlled conditions, comparing regioselectivity with computational predictions .
  • Spectroscopic Probes : Infrared (IR) spectroscopy to monitor carbonyl stretching frequency shifts during reaction progression .

Q. Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes with piperidine-binding pockets (e.g., peptidases or kinases), using fluorogenic substrates to quantify IC₅₀ values .
  • Cell Viability Studies : Treat cultured cells (e.g., cancer lines) with graded concentrations (1–100 µM) and assess viability via MTT assays, controlling for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Incubate with liver microsomes to estimate hepatic clearance rates, correlating with structural analogs’ pharmacokinetic data .

Properties

IUPAC Name

1-benzyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVADMMBTIQOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32749-55-6
Record name 1-benzyl-6-oxopiperidine-3-carboxylic acid
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